molecular formula C18H18FNO B5783718 1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE

1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE

Cat. No.: B5783718
M. Wt: 283.3 g/mol
InChI Key: JVYUFVLDEGYLSI-UHFFFAOYSA-N
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Description

1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired product in good yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is unique due to the presence of the fluorine and methyl substituents, which can enhance its biological activity and stability. The specific arrangement of these substituents can also influence the compound’s interaction with molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-fluoro-2-methylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c1-12-9-18(17(19)10-16(12)13(2)21)20-8-7-14-5-3-4-6-15(14)11-20/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYUFVLDEGYLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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